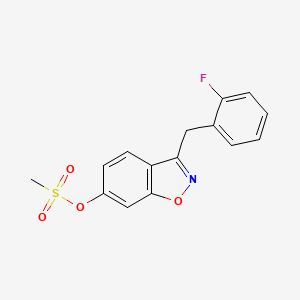![molecular formula C9H12N2O2S2 B15105018 N-[(4-Methylbenzene-1-sulfonyl)methyl]thiourea CAS No. 159582-44-2](/img/structure/B15105018.png)
N-[(4-Methylbenzene-1-sulfonyl)methyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Methylbenzene-1-sulfonyl)methyl]thiourea: is an organic compound characterized by the presence of a thiourea group attached to a 4-methylbenzenesulfonylmethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-Methylbenzene-1-sulfonyl)methyl]thiourea typically involves the reaction of 4-methylbenzenesulfonyl chloride with thiourea. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in a solvent like methanol or ethanol at a temperature range of 50-70°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through crystallization or distillation to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-[(4-Methylbenzene-1-sulfonyl)methyl]thiourea can undergo oxidation reactions to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-[(4-Methylbenzene-1-sulfonyl)methyl]thiourea is used as a reagent in organic synthesis for the preparation of sulfonyl and thiourea derivatives. It serves as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is used in the development of new pharmaceuticals targeting bacterial and fungal infections.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs with anti-inflammatory and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also utilized in the formulation of agrochemicals and pesticides.
Mecanismo De Acción
The mechanism of action of N-[(4-Methylbenzene-1-sulfonyl)methyl]thiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds and interact with enzymes or receptors, leading to inhibition or activation of biological processes. The sulfonyl group enhances the compound’s solubility and stability, facilitating its interaction with biological molecules.
Comparación Con Compuestos Similares
- N-[(4-Methylphenyl)sulfonyl]thiourea
- N-[(4-Methylbenzene-1-sulfonyl)ethyl]thiourea
- N-[(4-Methylbenzene-1-sulfonyl)propyl]thiourea
Comparison: N-[(4-Methylbenzene-1-sulfonyl)methyl]thiourea is unique due to the presence of the methyl group on the benzene ring, which influences its reactivity and solubility. Compared to its analogs, this compound exhibits distinct chemical and biological properties, making it a valuable reagent in various applications.
Propiedades
Número CAS |
159582-44-2 |
|---|---|
Fórmula molecular |
C9H12N2O2S2 |
Peso molecular |
244.3 g/mol |
Nombre IUPAC |
(4-methylphenyl)sulfonylmethylthiourea |
InChI |
InChI=1S/C9H12N2O2S2/c1-7-2-4-8(5-3-7)15(12,13)6-11-9(10)14/h2-5H,6H2,1H3,(H3,10,11,14) |
Clave InChI |
RYMZNWRWGNTXJP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)CNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,4-dimethylphenyl)-1-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}urea](/img/structure/B15104938.png)

![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-5-yl)acetamide](/img/structure/B15104946.png)


![4-{[4-(Cyclopropylcarbonyl)piperazin-1-yl]carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B15104968.png)
![N-{1-[(2-bromophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide](/img/structure/B15104971.png)
![1-[4-(6,7-Dimethoxyquinazolin-4-yl)piperazin-1-yl]ethanone](/img/structure/B15104978.png)
![N-cyclopropyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B15104984.png)
![4-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B15104993.png)

![3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B15104997.png)
![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide](/img/structure/B15105011.png)
![N-(1,3-thiazol-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B15105017.png)
